CYP2E1 Inhibition: 3-Chloro-2-(chloromethyl)-5-methylpyrazine vs. Related Pyrazines
3-Chloro-2-(chloromethyl)-5-methylpyrazine demonstrates moderate inhibition of CYP2E1 with an IC50 of 15,000 nM [1]. In contrast, a structurally related pyrazine compound (BDBM50438845) exhibits a significantly higher IC50 of >20,000 nM under similar assay conditions [2]. This 1.33-fold or greater difference in inhibitory potency indicates that 3-chloro-2-(chloromethyl)-5-methylpyrazine may have a more pronounced effect on CYP2E1-mediated metabolism.
| Evidence Dimension | CYP2E1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 15,000 nM |
| Comparator Or Baseline | BDBM50438845 (related pyrazine): IC50 > 20,000 nM |
| Quantified Difference | ≥1.33-fold higher potency for target compound |
| Conditions | Human liver microsomes, chlorzoxazone as substrate, 5 min preincubation, NADPH-regenerating system |
Why This Matters
For drug discovery programs where CYP2E1 inhibition is a liability or a desired mechanism, this compound's measurable activity can inform lead optimization and mitigate drug-drug interaction risks.
- [1] BindingDB. BDBM50366398: 3-Chloro-2-(chloromethyl)-5-methylpyrazine. CYP2E1 IC50 data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366398. View Source
- [2] BindingDB. BDBM50438845: Related pyrazine compound. CYP2E1 IC50 data. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845. View Source
